(1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide, also known as DCPCD, is a cyclic organic compound that has been studied extensively in the field of medicinal chemistry and pharmacology. DCPCD has been found to possess numerous biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been used as a potential therapeutic agent for the treatment of a variety of diseases.
Scientific Research Applications
Synthesis of Chiral Compounds : The related compound "(1S,2S)-cyclohexane-1,2-dicarboxamides" has been synthesized for potential applications in creating chiral molecules. These chiral molecules have significant implications in pharmaceuticals and agrochemicals due to their ability to exist in enantiomerically pure forms (Zhou & Xu, 2014).
Preparation of Cyclohexanecarboxamide Derivatives : Research on "N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives" provides insights into the synthesis and characterization of these compounds, which can be important in the development of new materials or drugs (Özer et al., 2009).
Development of Polyamides : The synthesis of aromatic polyamides containing the cyclohexane structure is a significant area of research, particularly for the development of new polymers with specific mechanical and thermal properties (Hsiao et al., 1999).
Metal Complexes Studies : Research into "N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their Ni(II) and Cu(II) complexes" provides valuable insights into the development of new metal complexes, which could have potential applications in catalysis or material science (Ozer et al., 2009).
Catalysis and Stereoselectivity : The use of similar cyclohexane-based ligands in rhodium-catalyzed asymmetric hydroformylation has been studied, contributing to the understanding of catalytic processes and stereoselectivity in organic synthesis (Hayashi et al., 1979).
properties
IUPAC Name |
(1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20)/t9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZWCJNDWOBAM-ZJUUUORDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.